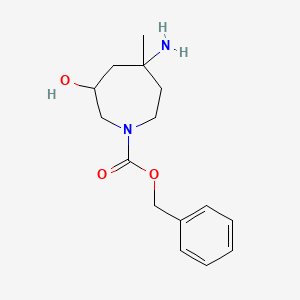
Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is characterized by its azepane ring, which is a seven-membered nitrogen-containing heterocycle. The presence of amino, hydroxy, and carboxylate functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: Amino, hydroxy, and carboxylate groups are introduced through subsequent reactions, such as nucleophilic substitution and esterification.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control .
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, known for their biological activities.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
5-Amino-pyrazoles: Functional reagents with promising applications in organic and medicinal chemistry.
Uniqueness: Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate is unique due to its specific functional groups and azepane ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The compound's structure can be represented as follows:
This molecular configuration allows for interactions with various biological targets, which are crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Studies have shown that the compound may function as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or viral infections.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit antiviral properties. For instance, research indicates that modifications to the benzyl group can enhance antiviral efficacy against various strains of viruses, including rhinoviruses. The effectiveness of these compounds is often measured by their ability to reduce viral titers significantly in vitro.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vivo studies using murine models have shown promising results, with significant tumor reduction observed when administered at specific dosages. The mechanism appears to involve the reactivation of p53 mutants, which are crucial for regulating cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study conducted on a series of benzyl derivatives showed that this compound significantly inhibited viral replication in cell cultures, suggesting its potential as an antiviral agent against respiratory viruses.
- Antitumor Activity : In another study involving a murine model, the compound was administered to mice with tumors. Results indicated a marked decrease in tumor size compared to control groups, highlighting its potential role in cancer therapy.
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 5-amino-3-hydroxy-5-methylazepane-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12/h2-6,13,18H,7-11,16H2,1H3 |
InChI Key |
QPOIIBLSBDBENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















